molecular formula C9H6F6 B1333752 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene CAS No. 886762-24-9

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene

Cat. No. B1333752
M. Wt: 228.13 g/mol
InChI Key: MSDUOIDZMMKMLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylated benzene derivatives often involves halogenated precursors and subsequent functionalization. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar methodologies could be applied to synthesize the compound of interest, potentially starting from a dimethylated benzene with subsequent introduction of the trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the σ-electronegative effect of the CF3 groups . This indicates that the presence of trifluoromethyl groups in the compound of interest would likely influence its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Trifluoromethylated benzene derivatives are versatile in organometallic synthesis. For example, 1,3,5-tris(dimethylamino)benzene undergoes metalation with n-butyl-lithium to form aryl-lithium compounds, which can be further reacted to form phosphane and silane derivatives . This demonstrates the reactivity of the benzene ring in the presence of electron-withdrawing groups like trifluoromethyl, suggesting that the compound of interest may also participate in similar organometallic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated benzene derivatives are influenced by the presence of the trifluoromethyl groups. For instance, the electrochemical properties of 1,3,5-tris(dimesitylboryl)benzene were examined, showing interesting electrochemical behavior . This implies that the compound of interest would also exhibit unique electrochemical properties due to the influence of the trifluoromethyl groups on the electronic structure of the benzene ring.

Scientific Research Applications

Star-Shaped Compounds and Charge Transfer

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene has been utilized in the synthesis of star-shaped compounds with 1,3,5-triazine cores. These compounds exhibit interesting properties such as intramolecular charge transfer (ICT) and demonstrate significant shifts in absorption properties upon protonation, which can be useful in developing new materials for optical and electronic applications (Meier, Holst, & Oehlhof, 2003).

Molecular Structure Studies

The molecular structure and conformation of compounds similar to 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene, such as 1,3,5-tris(trifluoromethyl)benzene, have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into the structural deviations and electronic effects induced by trifluoromethyl groups, which are critical for understanding the reactivity and applications of these compounds (Kolesnikova et al., 2014).

Hyperbranched Poly(arylene ether)s Synthesis

The molecule has been instrumental in the synthesis of hyperbranched poly(arylene ether)s. A new trifluoromethyl-activated trifluoro monomer, including 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene, was synthesized and used to produce poly(arylene ether)s with high molecular weight and excellent thermal stability. This has significant implications for the development of advanced polymeric materials (Banerjee, Komber, Häussler, & Voit, 2009).

Selective Sensing and Capture Applications

Compounds derived from 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene have been used in developing fluorescent chemo-sensors. These sensors show remarkable selectivity and sensitivity in detecting specific substances like picric acid, indicating potential applications in environmental monitoring and safety (Vishnoi, Sen, Patwari, & Murugavel, 2015).

properties

IUPAC Name

1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-3-6(10)4(2)8(12)5(7(3)11)9(13,14)15/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDUOIDZMMKMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C(F)(F)F)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382182
Record name 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene

CAS RN

886762-24-9
Record name 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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